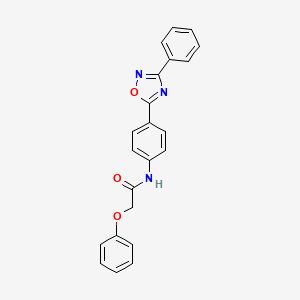
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as PPOA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. PPOA belongs to the class of compounds known as oxadiazoles, which have been found to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key cellular pathways. In cancer cells, this compound has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses. In addition, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. This compound has also been found to decrease the expression of several genes involved in cancer cell growth and survival. In addition, this compound has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has several advantages as a research tool. It is a relatively simple compound to synthesize, and it is readily available from commercial sources. This compound has also been extensively studied in vitro and in vivo, and its activity has been well characterized. However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has not been extensively studied in animal models, which can limit its potential as a therapeutic agent.
Future Directions
There are several future directions for the study of 2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of research is the development of analogs of this compound with improved solubility and bioavailability. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models. In addition, the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation, should be further explored. Finally, the molecular mechanism of action of this compound should be further elucidated to better understand its biological activity.
Synthesis Methods
The synthesis of 2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 2-phenoxy-N-(4-aminophenyl)acetamide with 3-phenyl-1,2,4-oxadiazol-5-ylboronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for the synthesis of aryl-aryl bonds. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Scientific Research Applications
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. In addition, this compound has been found to possess antimicrobial activity against several bacterial and fungal strains.
properties
IUPAC Name |
2-phenoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20(15-27-19-9-5-2-6-10-19)23-18-13-11-17(12-14-18)22-24-21(25-28-22)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITODSLHPXLLJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698631.png)
![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698632.png)
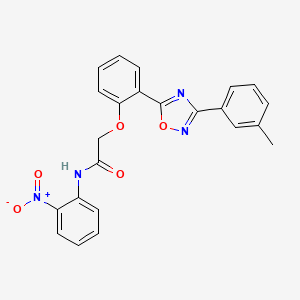
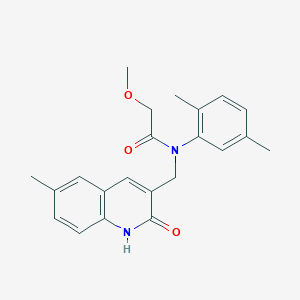
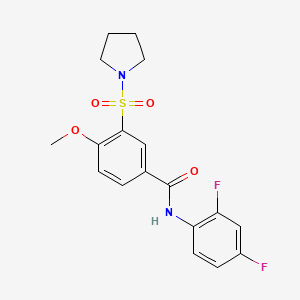
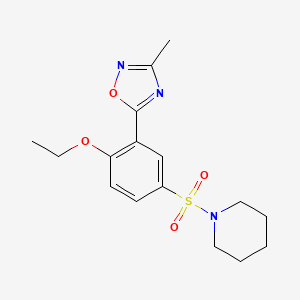



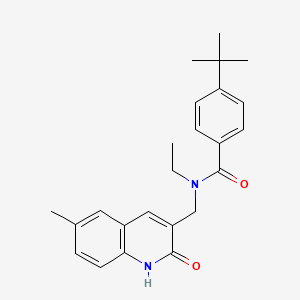

![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)
